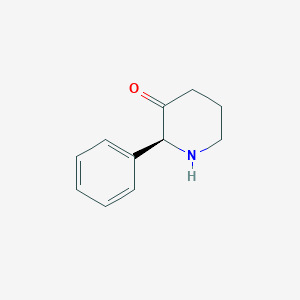
(2S)-2-phenyl-3-piperidone
Descripción general
Descripción
(2S)-2-phenyl-3-piperidone is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
(2S)-2-phenyl-3-piperidone serves as a precursor for several pharmacologically active compounds. Its applications include:
- Neurokinin-1 Receptor Antagonists :
-
Antihistaminic Activity :
- Compounds derived from this compound have shown potential in inhibiting histamine-induced bronchospasm, suggesting applications in treating allergic reactions and asthma.
- Analgesic Properties :
Synthesis of Neurokinin-1 Receptor Antagonists
A study demonstrated the synthesis of a specific neurokinin-1 receptor antagonist using this compound as an intermediate. This compound was synthesized efficiently from furfural, showcasing the versatility of the piperidone core structure in drug development .
Antihistaminic Activity Assessment
In vitro studies evaluated the antihistaminic activity of derivatives synthesized from this compound. Results indicated significant inhibition of histamine-induced bronchospasm in animal models, supporting its potential use in allergy treatments.
Análisis De Reacciones Químicas
Oxidation to Piperidone Derivatives
(2S)-2-Phenyl-3-piperidone undergoes oxidation under Moffatt or Swern conditions to form N-Boc-protected derivatives, crucial for further functionalization :
-
Moffatt Oxidation : Uses DMSO, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide, and pyridine.
-
Swern Oxidation : Employs oxalyl chloride and DMSO.
Deprotection and Functionalization
The N-Boc group is removed via acidolysis (e.g., trifluoroacetic acid) to regenerate the free amine, enabling subsequent reactions :
text(2S)-1-Boc-2-phenyl-3-piperidone → this compound Conditions: TFA (4 mL), CH₂Cl₂ (2 mL), 0°C → RT, 3 h. Yield: 92%[1]
Aza-Michael Addition for Piperidone Scaffolds
Double aza-Michael reactions with benzylamine or S-α-phenylethylamine yield chiral 2-substituted 4-piperidones (Table 1) :
Table 1. Aza-Michael Reaction Yields and Diastereomer Ratios
| R | Amine | Product Yield (%) | Diastereomer Ratio (2:2') |
|---|---|---|---|
| Ph | Benzylamine | 79 | 2.6:1.0 |
| 4-ClC₆H₄ | S-α-Phenylethylamine | 68 | 2.8:1.0 |
| 4-OMeC₆H₄ | Benzylamine | 84 | 3.7:1.0 |
Wittig Olefination
The ketone group in this compound reacts with Wittig reagents to form methoxymethylene derivatives, used in acetylcholinesterase inhibitors :
textThis compound + [(Ph₃P)CH₂OCH₃]Cl → Methoxymethylene-piperidine Conditions: LDA, THF, −78°C → RT, 16 h. Yield: 90% (Z:E = 1.2:1.0)[6]
Comparative Reaction Efficiency
Propiedades
Número CAS |
398488-48-7 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
(2S)-2-phenylpiperidin-3-one |
InChI |
InChI=1S/C11H13NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2/t11-/m0/s1 |
Clave InChI |
ZGCNTWPBBJTVKU-NSHDSACASA-N |
SMILES isomérico |
C1CC(=O)[C@@H](NC1)C2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)C(NC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













